The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is identified with specific identifiers like the CAS number 887346-73-8. It is classified under organic compounds due to its structure, which includes aromatic rings and functional groups typical of synthetic organic chemistry.
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide typically involves several key steps:
The molecular structure of (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide features:
The compound's structure can be represented using various notations:
InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+
This notation reflects its connectivity and stereochemistry, which are essential for understanding its chemical behavior.
(2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide can participate in various chemical reactions:
Reagents such as halogens for electrophilic substitution or nucleophiles like amines or thiols are commonly employed in these reactions.
The mechanism by which (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide exerts its effects—especially in biological systems—often involves:
The physical properties include:
Chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, providing data on functional groups and molecular interactions.
(2E)-3-(2H-chromen-3-y)-N-(2-methylphenyl)prop-2-enamide has several potential applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: